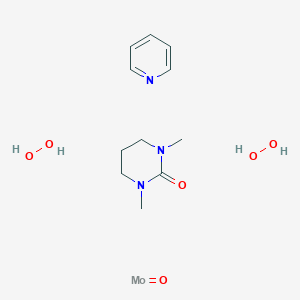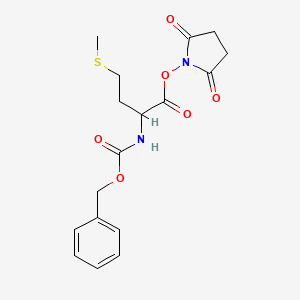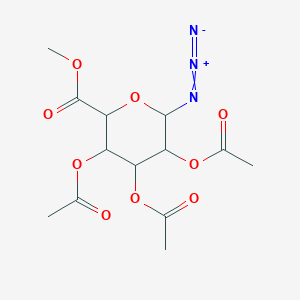![molecular formula C17H14O B12320560 2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)
2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde is a chemical compound with a complex structure, characterized by a dibenzo[a,d]cycloheptene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This process is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . The reaction conditions are optimized to achieve high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: A structurally similar compound with a ketone group instead of an aldehyde.
5-(2-Propenylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: Another related compound with a propenylidene group.
Eigenschaften
Molekularformel |
C17H14O |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)acetaldehyde |
InChI |
InChI=1S/C17H14O/c18-12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
AHBKPHMSWPIZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=CC=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)
![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)



![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)


![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)

![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)
